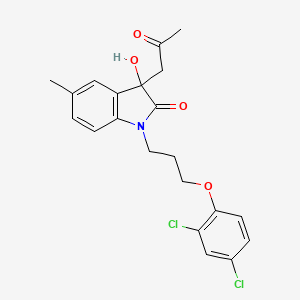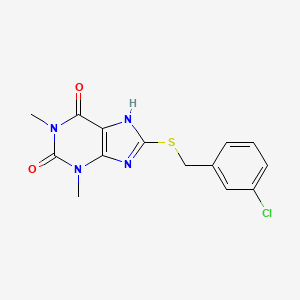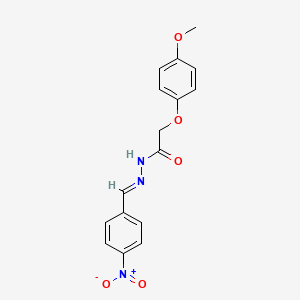
(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a methoxyphenoxy group, a nitrobenzylidene moiety, and an acetohydrazide backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of ethyl acetate with hydrazine hydrate to form acetohydrazide.
Introduction of the Methoxyphenoxy Group: The acetohydrazide is then reacted with 4-methoxyphenol in the presence of a suitable catalyst to introduce the methoxyphenoxy group.
Formation of the Nitrobenzylidene Moiety: Finally, the compound is reacted with 4-nitrobenzaldehyde under reflux conditions to form the desired (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide.
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents used in industrial processes are often chosen for their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOCH₃) or other alkoxides.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced, such as different ethers or esters.
Scientific Research Applications
Chemistry
In synthetic chemistry, (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
This compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It is investigated for its antimicrobial, antifungal, and anticancer properties. Researchers explore its ability to inhibit specific enzymes or pathways in microbial and cancer cells.
Industry
In the industrial sector, (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The biological activity of (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is attributed to its ability to interact with specific molecular targets. For instance, the nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The hydrazide moiety may form hydrogen bonds with enzymes or receptors, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-methoxyphenoxy)-N’-(4-chlorobenzylidene)acetohydrazide: Similar structure but with a chlorine atom instead of a nitro group.
(E)-2-(4-methoxyphenoxy)-N’-(4-methylbenzylidene)acetohydrazide: Contains a methyl group instead of a nitro group.
Uniqueness
(E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These features influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-6-8-15(9-7-14)24-11-16(20)18-17-10-12-2-4-13(5-3-12)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKJFVPSLAKKGS-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2702305.png)
![ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2702310.png)
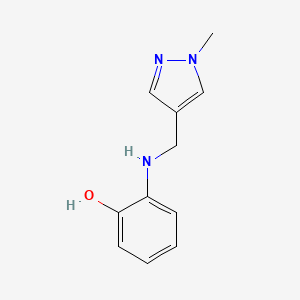
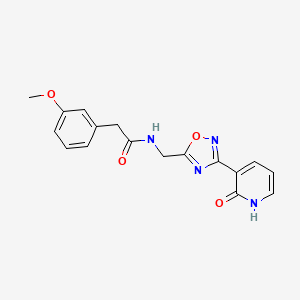
![7-chloro-2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2702313.png)
![4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2702315.png)
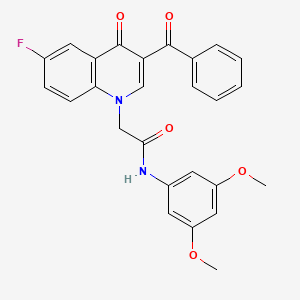
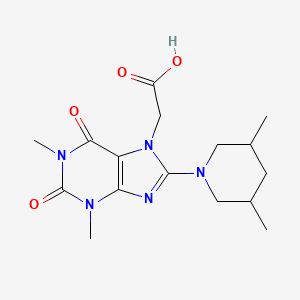
![3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid](/img/structure/B2702320.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2702322.png)
![2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol](/img/structure/B2702324.png)
![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2702325.png)
